molecular formula C12H11NO4 B12112296 3-Quinolinecarboxylic acid, 7-ethoxy-4-hydroxy- CAS No. 40400-85-9

3-Quinolinecarboxylic acid, 7-ethoxy-4-hydroxy-

Cat. No.: B12112296
CAS No.: 40400-85-9
M. Wt: 233.22 g/mol
InChI Key: RDBMPZCJKYTMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinolinecarboxylic acid, 7-ethoxy-4-hydroxy- is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline ring substituted with ethoxy and hydroxy groups at specific positions. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 7-ethoxy-4-hydroxy- typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of anthranilic acid derivatives, which undergo cyclization reactions to form the quinoline ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing with specific solvents and the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 7-ethoxy-4-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and ethylating agents like ethyl iodide. Reaction conditions often involve controlled temperatures and the use of solvents like methanol and chloroform .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 7-ethoxy-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, its derivatives may inhibit bacterial enzymes, resulting in antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Properties

40400-85-9

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

7-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO4/c1-2-17-7-3-4-8-10(5-7)13-6-9(11(8)14)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16)

InChI Key

RDBMPZCJKYTMER-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.